molecular formula C20H26N2O3 B282022 1-Phenyl-4-(2,3,4-trimethoxybenzyl)piperazine

1-Phenyl-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No. B282022
M. Wt: 342.4 g/mol
InChI Key: XBYFJKXAZQSVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-4-(2,3,4-trimethoxybenzyl)piperazine, also known as PFBP, is a chemical compound that belongs to the class of piperazine derivatives. PFBP has gained significant interest in the scientific community due to its potential applications in biomedical research.

Mechanism of Action

1-Phenyl-4-(2,3,4-trimethoxybenzyl)piperazine acts as a partial agonist at the serotonin 5-HT2A receptor. It binds to the receptor and activates it, leading to an increase in intracellular calcium levels. This activation of the receptor can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects
1-Phenyl-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain. 1-Phenyl-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to increase the levels of the stress hormone cortisol. Additionally, 1-Phenyl-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have anxiogenic effects, which can lead to increased anxiety and fear.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Phenyl-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments is its high affinity for the serotonin 5-HT2A receptor. This allows for more precise and targeted studies of the receptor. However, one limitation of using 1-Phenyl-4-(2,3,4-trimethoxybenzyl)piperazine is its potential toxicity. 1-Phenyl-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have toxic effects on certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 1-Phenyl-4-(2,3,4-trimethoxybenzyl)piperazine in scientific research. One direction is the development of new drugs that target the serotonin 5-HT2A receptor. 1-Phenyl-4-(2,3,4-trimethoxybenzyl)piperazine can be used as a starting point for the development of new drugs with improved efficacy and safety profiles. Another direction is the study of the role of the serotonin 5-HT2A receptor in other neuropsychiatric disorders such as anxiety and addiction. 1-Phenyl-4-(2,3,4-trimethoxybenzyl)piperazine can be used to study the effects of the receptor in these disorders and potentially lead to the development of new treatments. Finally, the use of 1-Phenyl-4-(2,3,4-trimethoxybenzyl)piperazine in combination with other compounds can lead to the development of new drug therapies with improved efficacy and fewer side effects.
Conclusion
In conclusion, 1-Phenyl-4-(2,3,4-trimethoxybenzyl)piperazine is a chemical compound with potential applications in biomedical research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-Phenyl-4-(2,3,4-trimethoxybenzyl)piperazine can lead to the development of new drugs and treatments for various neuropsychiatric disorders.

Synthesis Methods

Several methods have been reported for the synthesis of 1-Phenyl-4-(2,3,4-trimethoxybenzyl)piperazine. The most common method involves the reaction of 1-phenylpiperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds under reflux in a solvent such as acetone or ethanol to yield 1-Phenyl-4-(2,3,4-trimethoxybenzyl)piperazine as a white crystalline solid.

Scientific Research Applications

1-Phenyl-4-(2,3,4-trimethoxybenzyl)piperazine has been used in various scientific research studies due to its potential as a serotonin receptor agonist. Serotonin receptors are essential in the regulation of mood, appetite, and sleep. 1-Phenyl-4-(2,3,4-trimethoxybenzyl)piperazine has been used to study the serotonin 5-HT2A receptor and its role in neuropsychiatric disorders such as schizophrenia and depression. 1-Phenyl-4-(2,3,4-trimethoxybenzyl)piperazine has also been used in the development of new drugs that target serotonin receptors.

properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

1-phenyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C20H26N2O3/c1-23-18-10-9-16(19(24-2)20(18)25-3)15-21-11-13-22(14-12-21)17-7-5-4-6-8-17/h4-10H,11-15H2,1-3H3

InChI Key

XBYFJKXAZQSVAR-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3)OC)OC

Origin of Product

United States

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